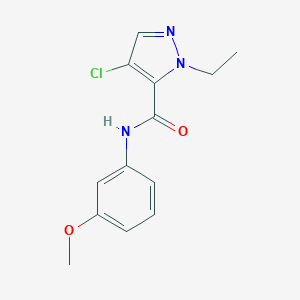
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is commonly referred to as CEP-26401 and is known for its potential therapeutic applications.
作用机制
The exact mechanism of action of CEP-26401 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, CEP-26401 can reduce inflammation and pain.
Biochemical and Physiological Effects:
CEP-26401 has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, CEP-26401 has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
实验室实验的优点和局限性
One of the major advantages of using CEP-26401 in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, CEP-26401 has been extensively studied, and its effects have been well-documented. However, one limitation of using CEP-26401 is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of CEP-26401. One potential area of research is the development of new derivatives of CEP-26401 that exhibit improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of CEP-26401 and its potential therapeutic applications. Furthermore, the safety and toxicity of CEP-26401 need to be further investigated to determine its potential use in clinical settings.
Conclusion:
In conclusion, CEP-26401 is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It exhibits anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CEP-26401 have been discussed in this paper. Further research is needed to fully understand the potential of CEP-26401 as a therapeutic agent.
合成方法
The synthesis of CEP-26401 involves several steps, including the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate to form 3-ethoxy-1-(3-methoxyphenyl)but-2-en-1-one. This intermediate is then reacted with hydrazine hydrate to form 4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. The final product is obtained after purification and isolation.
科学研究应用
CEP-26401 has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic properties and has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
产品名称 |
4-chloro-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14ClN3O2 |
分子量 |
279.72 g/mol |
IUPAC 名称 |
4-chloro-2-ethyl-N-(3-methoxyphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-17-12(11(14)8-15-17)13(18)16-9-5-4-6-10(7-9)19-2/h4-8H,3H2,1-2H3,(H,16,18) |
InChI 键 |
WNPNAYKNHRBPDK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
规范 SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)

![2-Amino-4-[5-(3-chlorophenyl)-2-furyl]-5-oxo-1-pyridin-3-yl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B213904.png)
![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)
![3-(4-{[4-(2-Furoyl)piperazin-1-yl]carbonyl}quinolin-2-yl)phenyl isopropyl ether](/img/structure/B213909.png)


![4-chloro-1,5-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B213912.png)


![3-amino-N-(3,4-dimethoxyphenyl)-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213917.png)
![1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213918.png)